molecular formula C23H35NO4Sn B055403 N-Succinimidyl-3-(tri-n-butylstannyl)benzoate CAS No. 112725-22-1

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Cat. No. B055403
M. Wt: 508.2 g/mol
InChI Key: PZLUHHMIECGGRR-UHFFFAOYSA-N
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Description

“N-Succinimidyl-3-(tri-n-butylstannyl)benzoate” (also known as ATE) is a compound used in the radiohalogenation of monoclonal antibodies . It is synthesized from its tin precursor and is used in the radioiodination of proteins and peptides .


Synthesis Analysis

The synthesis of ATE involves a procedure that results in the creation of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope . The yields of ATE and SIB are 45.4% and 71.4%, respectively .


Chemical Reactions Analysis

ATE is used in the radioiodination of proteins. The F(ab’)2 fragment of monoclonal antibody OC 125 was labeled with 125I using the ATE reagent . ATE is also labeled with 125I .


Physical And Chemical Properties Analysis

The molecular weight of ATE is 508.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 13 . The exact mass and monoisotopic mass are 509.158811 g/mol .

Scientific Research Applications

  • Radioiodination of Antibodies and Proteins : It's a key intermediate for labeling antibodies and proteins with radioisotopes, such as iodine-125, for various diagnostic and therapeutic purposes. This process helps in achieving high radiochemical yields and stability of the labeled compounds in vivo (Garg et al., 1989), (Duan-zhi, 2005), (Garg et al., 1993).

  • Improved Stability and Specificity : It enhances the in vivo stability of radioiodinated compounds and maintains the specificity of binding to target antigens, which is crucial for targeted radiotherapy and diagnostics (Zalutsky & Narula, 1988).

  • Reduced Thyroid Uptake : Its utilization in antibody labeling significantly reduces thyroid uptake of radioiodine, indicating lower dehalogenation rates compared to conventional labeling methods (Zalutsky et al., 1987).

  • Potential in Alpha-Particle Emitting Radiotherapeutics : Its application is also studied in the context of alpha-particle emitting radiotherapeutics, such as astatine-211 labeling, which is important for targeted cancer therapy (Pozzi & Zalutsky, 2005).

  • Versatility in Radiopharmaceutical Synthesis : It shows versatility in the synthesis of various radiopharmaceuticals, including those labeled with fluorine-18 for positron emission tomography (PET) applications (Kostikov et al., 2012).

Future Directions

The future directions of ATE research could involve its continued use in the radioiodination of proteins and peptides. Its utility in the radiohalogenation of monoclonal antibodies has been evaluated , and it could continue to be a valuable tool in this area.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUHHMIECGGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150149
Record name N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

CAS RN

112725-22-1
Record name N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
MR Zalutsky, AS Narula - Cancer research, 1988 - AACR
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) was evaluated for its utility in the radiohalogenation of monoclonal antibodies. The F(ab′) 2 fragment of monoclonal antibody OC …
Number of citations: 111 aacrjournals.org
JQ Chen, SE Strand, HO Sjögren - Cancer biotherapy & …, 1996 - liebertpub.com
Chimeric BR96 (chiBR96) is an oxidant sensitive, highly tumor-reactive and internalizing monoclonal antibody. Radioiodination of chiBR96 with direct labeling methods has a high risk …
Number of citations: 17 www.liebertpub.com
MR Zalutsky, AS Narula - … Applications and Instrumentation. Part A. Applied …, 1988 - Elsevier
A method is described for labeling proteins with 7.2 h half-life 211 At. The α particle-emitting nuclide was coupled to goat IgG using an N-succinimidyl 3-(tri-n-butylstannyl) benzoate …
Number of citations: 133 www.sciencedirect.com
MR Zalutsky, MA Noska, EV Colapinto, PK Garg… - Cancer Research, 1989 - AACR
Loss of radiolabel after in vivo administration of labeled monoclonal antibodies (MAbs) to cancer patients is a likely cause of the low levels of tumor uptake of MAb which have been …
Number of citations: 126 aacrjournals.org
JM Schuster, PK Garg, DD Bigner, MR Zalutsky - Cancer research, 1991 - AACR
Improvements in efficacy of radioimmunotherapy will require increased tumor uptake relative to normal tissue. We previously demonstrated that labeling the IgG2b glioma-reactive …
Number of citations: 45 aacrjournals.org
G Vaidyanathan, MR Zalutsky - Nature protocols, 2006 - nature.com
A procedure for the synthesis of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope ([*I]SIB), which is an agent used in the radioiodination of proteins and peptides, from its …
Number of citations: 62 www.nature.com
AS Narula, MR Zalutsky - Radiochimica Acta, 1989 - degruyter.com
The no-carrier-added synthesis of N-succinimidyl 3-| 211 At] astatobenzoate from N-succinimidyl 3-(tri-«-butylstannyl) benzoate (ATE) is described. The nature of the solvent in which …
Number of citations: 14 www.degruyter.com
PK Garg, S Garg, MR Zalutsky - Nuclear medicine and biology, 1993 - Elsevier
N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) was synthesized in two steps from 4-methyl-3-iodobenzoic acid. Radioiododestannylation of MATE proceeded more …
Number of citations: 43 www.sciencedirect.com
PK Garg, GE Archer Jr, DD Bigner… - International Journal of …, 1989 - Elsevier
N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE), N-succinimidyl-3-(tri-methylstannyl)benzoate (m-MeATE) and N-succinimidyl-4-(tri-n-butylstannyl)benzoate (p-BuATE) were …
Number of citations: 81 www.sciencedirect.com
S Lindegren, G Skarnemark, L Jacobsson… - Nuclear medicine and …, 1998 - Elsevier
Monoclonal antibodies C215 and MOv18 have been radiohalogenated, using a single-batch method employing N-succinimidyl-3-(trimethylstannyl)benzoate, m-MeATE. Labelling to the …
Number of citations: 40 www.sciencedirect.com

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